molecular formula C27H32N2O3 B442171 11-(4-methoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 353772-17-5

11-(4-methoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442171
CAS No.: 353772-17-5
M. Wt: 432.6g/mol
InChI Key: SDWFGQVANVRFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-methoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a methylbutanoyl group. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, where they are used for their sedative, anxiolytic, and muscle relaxant properties.

Preparation Methods

The synthesis of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including the formation of the benzodiazepine core and the introduction of various substituents. The synthetic route typically starts with the preparation of the benzodiazepine core through a cyclization reaction. This is followed by the introduction of the methoxyphenyl group, the dimethyl group, and the methylbutanoyl group through a series of substitution and acylation reactions. Industrial production methods may

Properties

CAS No.

353772-17-5

Molecular Formula

C27H32N2O3

Molecular Weight

432.6g/mol

IUPAC Name

6-(4-methoxyphenyl)-9,9-dimethyl-5-(3-methylbutanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H32N2O3/c1-17(2)14-24(31)29-22-9-7-6-8-20(22)28-21-15-27(3,4)16-23(30)25(21)26(29)18-10-12-19(32-5)13-11-18/h6-13,17,26,28H,14-16H2,1-5H3

InChI Key

SDWFGQVANVRFCC-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC

Origin of Product

United States

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